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Compound of Interest

Compound Name: Disodium glutamate

Cat. No.: B3428490

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working on taste
perception studies involving disodium glutamate (MSG).

Frequently Asked Questions (FAQSs)

Q1: What is the typical concentration range for detecting umami taste from MSG in aqueous
solutions?

Al: The optimal concentration for MSG can vary, but in clear soups, the most pleasurable taste
is often observed at concentrations up to 1 gram per 100 mL.[1] Exceeding this amount can
lead to a rapid decline in palatability.[1] For taste threshold studies, concentrations can range
from as low as 0.1% to 0.8% (w/w) in a clear soup base.[2][3]

Q2: How does the presence of other substances, like inosine 5-monophosphate (IMP), affect
the perception of MSG?

A2: The addition of 5'-ribonucleotides like inosine monophosphate (IMP) can synergistically
enhance the umami taste of MSG.[3] For example, adding 0.25% (w/w) IMP can lower the taste
threshold of MSG.[2][3] In one study, the average taste threshold for MSG alone was 0.33%
and was reduced to 0.26% with the addition of 0.25% IMP.[2][3]

Q3: Is there significant individual variation in the ability to taste MSG?
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A3: Yes, there is considerable variability in taste perception for MSG among individuals.[4]
Some individuals may be classified as "non-tasters"” or "hypotasters,” meaning they have a
significantly reduced ability to perceive the taste of L-glutamate.[5] Studies have shown that a
certain percentage of subjects may not be able to discriminate between MSG and sodium
chloride (NaCl) solutions at specific concentrations.[5]

Q4: Does age affect the perception of umami taste?

A4: Yes, age can influence the ability to detect umami. Research has indicated that detection
thresholds for MSG in foods can be higher in elderly subjects compared to younger individuals.
[4][6] One study found that detection thresholds for MSG with IMP in food were, on average,
2.8 times higher for older subjects.[4][6]

Q5: What are the key components of the umami taste signaling pathway?

A5: The primary signaling pathway for umami taste involves the TIR1 and T1R3 G protein-
coupled receptors.[7][8][9] When MSG binds to this receptor complex, it activates a cascade
involving G-proteins, phospholipase Cp2 (PLCB2), inositol trisphosphate (IP3), and the
transient receptor potential cation channel subfamily M member 5 (TRPM5).[7][9][10] This
ultimately leads to depolarization of the taste cell and signaling to the brain.[9][10]

Troubleshooting Guides

Issue 1: High variability in taste threshold results among participants.

» Possible Cause: Inherent biological differences in taste perception. As noted, there is
significant individual variation in sensitivity to MSG.[4]

e Troubleshooting Steps:

o Screen Participants: Implement a screening protocol to identify and categorize participants
based on their ability to taste umami. The triangle test, which asks participants to identify
the different sample among three (two being identical), can be an effective method for this.
[21[3][11]

o Increase Sample Size: A larger and more diverse participant pool can help to account for
individual variability and provide more robust statistical data.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/7938237/
https://www.semanticscholar.org/paper/A-new-specific-ageusia%3A-some-humans-cannot-taste-Lugaz-Pillias/5af302b519178879ae6311596088fd82572eafc5
https://www.semanticscholar.org/paper/A-new-specific-ageusia%3A-some-humans-cannot-taste-Lugaz-Pillias/5af302b519178879ae6311596088fd82572eafc5
https://pubmed.ncbi.nlm.nih.gov/7938237/
https://www.researchgate.net/publication/15261474_Taste_perception_of_monosodium_glutamate_MSG_in_food_in_young_and_elderly_subjects
https://pubmed.ncbi.nlm.nih.gov/7938237/
https://www.researchgate.net/publication/15261474_Taste_perception_of_monosodium_glutamate_MSG_in_food_in_young_and_elderly_subjects
https://www.tandfonline.com/doi/full/10.1080/10408398.2021.1909532
https://www.researchgate.net/figure/Schematic-diagram-illustrating-signaling-pathway-of-umami-taste-transduction_fig2_351645675
https://www.researchgate.net/figure/A-schematic-model-of-taste-signaling-for-bitter-sweet-and-umami-Taste-stimuli-sweet_fig5_5920441
https://www.tandfonline.com/doi/full/10.1080/10408398.2021.1909532
https://www.researchgate.net/figure/A-schematic-model-of-taste-signaling-for-bitter-sweet-and-umami-Taste-stimuli-sweet_fig5_5920441
https://pmc.ncbi.nlm.nih.gov/articles/PMC3136003/
https://www.researchgate.net/figure/A-schematic-model-of-taste-signaling-for-bitter-sweet-and-umami-Taste-stimuli-sweet_fig5_5920441
https://pmc.ncbi.nlm.nih.gov/articles/PMC3136003/
https://pubmed.ncbi.nlm.nih.gov/7938237/
https://pubmed.ncbi.nlm.nih.gov/18167170/
https://www.cambridge.org/core/journals/british-journal-of-nutrition/article/taste-sensitivity-for-monosodium-glutamate-and-an-increased-liking-of-dietary-protein/93E8784F2585C481086841B3666E9BA6
https://academic.oup.com/chemse/article/doi/10.1093/chemse/bjac003/6543876
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3428490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Control for Age: Given that age can affect taste perception, ensure your study design
accounts for this, either by stratifying participants by age or focusing on a specific age

group.[4][6]
Issue 2: Participants report a lingering aftertaste, affecting subsequent sample evaluation.
» Possible Cause: Umami substances are known to have a prolonged sensory effect.[12]
e Troubleshooting Steps:

o Implement a Palate Cleansing Protocol: Instruct participants to rinse their mouths
thoroughly between samples. Studies have compared different palate cleansers and found
that crackers, a toothbrush, and warm water (around 45°C) can be more effective than
carrots or colder water.[12]

o Increase Inter-stimulus Interval: Allow for a longer break between tasting different samples
to ensure the palate has cleared.

o Randomize Sample Presentation: Presenting the samples in a random order for each
participant can help to minimize any carry-over effects from one specific sample to the
next.

Issue 3: Difficulty in discriminating between salty and umami tastes.

» Possible Cause: MSG is a sodium salt, and the sodium ion contributes to a salty taste.[13]
This can make it challenging for some individuals to distinguish the unique umami taste from
saltiness.

o Troubleshooting Steps:

o Use a Discrimination Task: Employ a specific discrimination task, such as the triangle test
with equimolar solutions of MSG and NaCl, to assess a participant's ability to distinguish
between the two tastes.[5][11]

o Familiarize Participants with Umami Taste: Before the main experiment, provide
participants with clear examples of umami taste to help them learn to identify it.
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o Consider Non-Sodium Glutamate Salts: While less common and potentially less palatable,
other glutamate salts could be used as controls to isolate the glutamate taste from the

sodium taste.[1]

Data Presentation

Table 1: Taste Thresholds for Monosodium Glutamate (MSG) with and without Inosine 5'-
monophosphate (IMP)

Mean Taste Threshold (% Standard Error of the Mean

Condition

wiw) (SEM)
MSG Alone 0.33 0.24
MSG + 0.25% IMP 0.26 0.22

Source: Adapted from Luscombe-Marsh et al., 2008.[2][3]

Table 2: Recognition Thresholds for MSG using the Filter Paper Disc Method in Healthy Adults

o Mean Recognition
Participant Group Threshold (mM) Age Range (years)
reshold (m

Not specified, but lower than
Young I 18-25
older

Not specified, but higher than
Older 65-89
young

Note: While the specific mean values were not provided in the summary, the study established

a clear difference between the age groups.[14]

Experimental Protocols

1. Protocol for Determining Taste Detection Threshold using the Triangle Test

¢ Objective: To determine the lowest concentration at which an individual can reliably detect
the taste of MSG.
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o Methodology:

o Sample Preparation: Prepare a series of MSG solutions in a neutral base (e.g., clear,
unsalted soup) with concentrations ranging from 0.1% to 0.8% (w/w).[2][3]

o Presentation: For each concentration level, present the participant with three samples: two
are identical (either both are the base solution or both contain MSG at that concentration),
and one is different. The order of presentation should be randomized.[11]

o Task: The participant's task is to identify the sample that is different from the other two.

o Threshold Determination: The taste threshold is defined as the lowest concentration at
which the participant can correctly identify the different sample a statistically significant
number of times.

2. Protocol for Determining Taste Recognition Threshold using the Filter Paper Disc Method
» Objective: To assess umami taste sensitivity at specific locations on the tongue.
o Methodology:

o Sample Preparation: Prepare a range of MSG solutions in deionized water at
concentrations such as 1, 5, 10, 50, 100, and 200 mM.[14]

o Application: Soak a 5 mm diameter filter paper disc with a specific volume of an MSG
solution.

o Placement: Using forceps, place the disc on a specific site on the participant's tongue
(e.g., the anterior tongue).[14]

o Evaluation: Allow the participant to assess the taste for a short period (e.g., 3 seconds)
with their mouth open.

o Threshold Determination: Start with the lowest concentration and proceed sequentially to
higher concentrations. The recognition threshold is the lowest concentration that the
participant correctly identifies as "umami."[14]
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Mandatory Visualizations
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Caption: Umami Taste Signaling Pathway.
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Caption: Workflow for Taste Threshold Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3428490?utm_src=pdf-body-img
https://www.benchchem.com/product/b3428490?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3428490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

References

1. Monosodium glutamate - Wikipedia [en.wikipedia.org]

2. Taste sensitivity for monosodium glutamate and an increased liking of dietary protein -
PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. Taste sensitivity for monosodium glutamate and an increased liking of dietary protein |
British Journal of Nutrition | Cambridge Core [cambridge.org]

e 4. Taste perception of monosodium glutamate (MSG) in foods in young and elderly subjects
[pubmed.ncbi.nim.nih.gov]

o 5. [PDF] A new specific ageusia: some humans cannot taste L-glutamate. | Semantic Scholar
[semanticscholar.org]

o 6. researchgate.net [researchgate.net]

e 7. tandfonline.com [tandfonline.com]

» 8. researchgate.net [researchgate.net]

e 9. researchgate.net [researchgate.net]

e 10. Umami taste transduction mechanismsl1 - PMC [pmc.ncbi.nlm.nih.gov]
e 11. academic.oup.com [academic.oup.com]

e 12. researchgate.net [researchgate.net]

e 13. researchgate.net [researchgate.net]

e 14. Development of an Umami Taste Sensitivity Test and Its Clinical Use | PLOS One
[journals.plos.org]

« To cite this document: BenchChem. [Technical Support Center: Optimizing Disodium
Glutamate Concentration for Taste Perception Studies]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3428490#optimizing-disodium-
glutamate-concentration-for-taste-perception-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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